molecular formula C30H24ClN3O3S B11645196 Benzyl ({4-(4-chlorophenyl)-3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetate

Benzyl ({4-(4-chlorophenyl)-3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetate

Cat. No.: B11645196
M. Wt: 542.0 g/mol
InChI Key: GHJAWFZETNKUOF-UHFFFAOYSA-N
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Description

BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a benzyl group, a chlorophenyl group, a cyano group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, including the formation of the pyridine ring, the introduction of the cyano group, and the attachment of the benzyl and chlorophenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-chlorophenol: A compound with a similar benzyl and chlorophenyl structure but lacking the pyridine ring and cyano group.

    4-Chlorobenzoyl pyridine: Contains the chlorophenyl and pyridine components but differs in the overall structure.

Uniqueness

BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler compounds

Properties

Molecular Formula

C30H24ClN3O3S

Molecular Weight

542.0 g/mol

IUPAC Name

benzyl 2-[4-(4-chlorophenyl)-3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C30H24ClN3O3S/c1-19-8-6-7-11-25(19)34-29(36)27-20(2)33-30(24(16-32)28(27)22-12-14-23(31)15-13-22)38-18-26(35)37-17-21-9-4-3-5-10-21/h3-15H,17-18H2,1-2H3,(H,34,36)

InChI Key

GHJAWFZETNKUOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SCC(=O)OCC4=CC=CC=C4)C

Origin of Product

United States

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